(2-Bromo-1-cyclopropylethyl)cyclopentane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
(2-bromo-1-cyclopropylethyl)cyclopentane |
InChI |
InChI=1S/C10H17Br/c11-7-10(9-5-6-9)8-3-1-2-4-8/h8-10H,1-7H2 |
InChI Key |
KVIMZDBQHUFUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CBr)C2CC2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Bromo 1 Cyclopropylethyl Cyclopentane
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of (2-Bromo-1-cyclopropylethyl)cyclopentane reveals several plausible disconnection points. The most logical primary disconnection is the carbon-bromine bond, which points to a precursor alcohol, 1-cyclopropyl-1-cyclopentylethanol. This simplifies the target to a tertiary alcohol, which can be assembled by combining key synthons.
Further disconnections of the alcohol precursor can be envisioned:
Disconnection A (C-C Bond): Breaking the bond between the cyclopentane (B165970) ring and the ethyl side chain suggests a reaction between a cyclopentyl organometallic reagent (e.g., cyclopentylmagnesium bromide) and a cyclopropyl-substituted epoxide or α-haloketone.
Disconnection B (C-C Bond): An alternative disconnection at the same position points to the addition of an ethyl Grignard reagent to a cyclopropyl (B3062369) cyclopentyl ketone.
Disconnection C (Ring Formation): A more fundamental approach involves strategies where the cyclopentane or cyclopropane (B1198618) rings are formed at a late stage of the synthesis from an acyclic or monocyclic precursor.
The formation of the cyclopropane ring is a critical step, given the high ring strain of this motif. acsgcipr.org Several methods are available for converting alkenes into cyclopropanes through the addition of a carbene or carbenoid. libretexts.orgnumberanalytics.com
Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene. wikipedia.orgmasterorganicchemistry.com It is a reliable and often stereospecific method for cyclopropanation.
Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on copper, rhodium, and palladium, can decompose diazo compounds like ethyl diazoacetate to generate metal carbenes. numberanalytics.com These intermediates then add to alkenes to form cyclopropanes. This method offers a high degree of control over reactivity and selectivity.
Intramolecular Cyclization: Cyclopropanes can also be formed via intramolecular SN2 reactions of 1,3-dihaloalkanes or related substrates with appropriately placed leaving groups and nucleophilic centers. wikipedia.org
| Method | Key Reagents | Reactive Intermediate | Key Advantages |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂/Zn-Cu | Carbenoid (ICH₂ZnI) | Good for simple alkenes, often stereospecific. masterorganicchemistry.com |
| Catalytic Diazo Addition | N₂CHCO₂Et, Rh₂(OAc)₄ or Cu(acac)₂ | Metal Carbene | High efficiency, tunable selectivity via ligand choice. numberanalytics.com |
| Intramolecular Cyclization | 1,3-dihalide, strong base | Carbanion | Forms ring from an acyclic precursor. wikipedia.org |
The construction of the five-membered cyclopentane ring can be more challenging than that of six-membered rings due to entropic and stereoelectronic factors. baranlab.org Nevertheless, a vast number of methods have been developed. baranlab.orgscribd.com
Intramolecular Reactions: Aldol condensations and enolate alkylations are powerful ionic reactions for forming five-membered rings from suitable acyclic precursors. baranlab.org For example, the cyclization of a 1,5-dicarbonyl compound can yield a cyclopentenone.
[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring in a concerted or stepwise fashion. organic-chemistry.org Radical-mediated [3+2] cycloadditions of cyclopropyl ketones with alkenes are a modern approach to polysubstituted cyclopentanes. organic-chemistry.org
Annulation Procedures: Several multi-step sequences, often termed annulations, build a new cyclopentane ring onto an existing structure. The use of 3-halo organocuprates for a Michael addition followed by an intramolecular enolate alkylation is a well-established strategy. baranlab.org
| Strategy | General Transformation | Typical Conditions | Reference Example |
|---|---|---|---|
| Intramolecular Aldol | 1,5-Diketone → Cyclopentenone | Acid or Base Catalysis | Koreeda & Mislankar's synthesis of coriolin. baranlab.org |
| Radical [3+2] Cycloaddition | Cyclopropyl Ketone + Alkenes → Substituted Cyclopentane | Chiral Ti(salen) complex, photocatalysis | Lin and MacMillan's catalytic method. organic-chemistry.org |
| Michael-Initiated Ring Closure | α,β-Unsaturated Ketone + Nucleophile → Cyclopentane Derivative | Organocuprates, base | Piers and Gavai's synthesis of oplopanones. baranlab.org |
Precursor Synthesis and Advanced Functionalization Techniques
Chiral cyclopropane rings are important components in many pharmaceuticals, making the synthesis of enantiopure cyclopropane building blocks a significant area of research. nih.gov Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, have emerged as a powerful tool. nih.govnsf.gov For instance, engineered enzymes can catalyze the cyclopropanation of alkenes with diazo reagents to produce chiral cyclopropyl ketones with high diastereo- and enantioselectivity. nih.gov These ketones can then be chemically modified. Another advanced approach involves the enzymatic synthesis of cyclopropylboronates, which are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups. nsf.govnih.gov A photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade provides another modern route to highly functionalized cyclopropanes from simple carboxylic acids. bris.ac.uk
The preparation of functionalized cyclopentane precursors often starts from commercially available materials like cyclopentanone (B42830) or cyclopentadiene (B3395910). For instance, Diels-Alder reactions using cyclopentadiene can produce norbornene derivatives that serve as precursors to tetra-substituted cyclopentanes with well-defined stereochemistry. rsc.org Ring-contraction methodologies can also be employed; for example, a substituted phenol (B47542) can undergo dearomatization and subsequent rearrangement to yield a highly functionalized cyclopentane derivative. nih.gov A key intermediate for the target molecule, cyclopropyl cyclopentyl ketone, can be synthesized via the acylation of cyclopentane derivatives with cyclopropanecarbonyl chloride under Friedel-Crafts conditions or through the reaction of a cyclopentyl organometallic with a cyclopropane-derived acylating agent.
Regioselective and Stereoselective Bromination Approaches
The final step in the proposed primary synthetic route is the conversion of the precursor alcohol, 1-cyclopropyl-1-cyclopentylethanol, to the target bromide. The choice of brominating agent is critical to control regioselectivity and stereochemistry.
From an Alcohol Precursor: Standard methods for converting a tertiary alcohol to a bromide, such as reaction with concentrated hydrobromic acid (HBr), proceed via an SN1 mechanism. This involves the formation of a planar carbocation intermediate at the tertiary center. The subsequent attack by the bromide ion can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter.
From an Alkene Precursor: An alternative is the hydrobromination of a precursor alkene, such as 1-cyclopropyl-1-cyclopentylethylene. The addition of HBr to this alkene would follow Markovnikov's rule, placing the bromine atom at the more substituted tertiary carbon, leading to the isomeric product (1-Bromo-1-cyclopropylethyl)cyclopentane. To achieve the desired regiochemistry of the target molecule, an anti-Markovnikov addition is required. This can be accomplished through a radical addition of HBr, typically initiated by peroxides or light.
From an Alkane Precursor: Direct free-radical bromination of the parent alkane, (1-cyclopropylethyl)cyclopentane, using reagents like N-Bromosuccinimide (NBS) with a radical initiator is another possibility. Bromination is highly regioselective for the position that forms the most stable radical intermediate. masterorganicchemistry.com In this case, the tertiary C-H bond at the carbon bearing both rings is the most likely site of abstraction, which would again lead to the isomeric bromide. Therefore, this approach is not ideal for synthesizing the desired product.
Given these considerations, the most promising approach for the final step is the conversion of an alcohol where the hydroxyl group is already at the desired C-2 position, or a carefully designed radical-based reaction on a different precursor.
| Precursor | Reagents | Mechanism | Regio-/Stereochemical Outcome |
|---|---|---|---|
| 1-Cyclopropyl-1-cyclopentylethanol (Tertiary Alcohol) | HBr | SN1 | Forms isomeric (1-bromo) product; potential racemization. |
| 1-Cyclopropyl-1-cyclopentylethylene (Alkene) | HBr, ROOR (peroxides) | Radical Addition | Anti-Markovnikov; forms desired (2-bromo) product. |
| (1-Cyclopropylethyl)cyclopentane (Alkane) | NBS, light (hν) | Radical Substitution | Highly selective for the tertiary position, forms isomeric (1-bromo) product. masterorganicchemistry.com |
Development of Directed Bromination Reactions
Directed bromination reactions offer a powerful tool for the regioselective introduction of a bromine atom into a complex molecule. This approach relies on the presence of a directing group that positions the brominating agent at a specific C-H bond. For a precursor such as 1-cyclopropyl-2-cyclopentylethanol, a hydroxyl group could serve as an effective directing group.
Hypothetical Directed Bromination:
A plausible strategy involves the use of a reagent system that can coordinate with the hydroxyl group of the precursor alcohol, thereby delivering the bromine atom to the adjacent secondary carbon. Reagents like N-bromosuccinimide (NBS) in combination with a catalyst or photolytic initiation are commonly employed for allylic and benzylic brominations and could be adapted for this purpose. The reaction would proceed through a radical mechanism, where the directing group helps to stabilize the intermediate radical and control the regioselectivity of the bromination.
Table 1: Potential Reagents for Directed Bromination
| Reagent System | Proposed Role of Directing Group | Potential Outcome |
| N-Bromosuccinimide (NBS) / Light (hν) | Stabilization of the secondary radical intermediate through space. | Regioselective bromination at the C2 position. |
| Triphenylphosphine / Bromine | Formation of an intermediate that facilitates intramolecular bromine delivery. | Controlled bromination with minimal side products. |
Further research would be necessary to optimize reaction conditions, including solvent, temperature, and stoichiometry, to achieve high yields and selectivity for the desired this compound.
Chiral Auxiliary-Mediated or Catalytic Asymmetric Bromination
Achiral synthesis of this compound would result in a racemic mixture of enantiomers. To obtain enantiomerically pure forms, chiral auxiliary-mediated or catalytic asymmetric bromination methods are essential. These strategies introduce a chiral influence that directs the bromination to one enantiotopic face of the prochiral precursor.
Chiral Auxiliary Approach:
A chiral auxiliary, a molecule that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction, could be attached to a precursor molecule. For instance, a carboxylic acid derivative of the cyclopropylethylcyclopentane scaffold could be esterified with a chiral alcohol. The bulky chiral auxiliary would then sterically hinder one face of the molecule, directing the incoming brominating agent to the opposite face. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Catalytic Asymmetric Approach:
The development of chiral catalysts for asymmetric halogenation reactions is a rapidly advancing field. A chiral Lewis acid or a transition metal complex with a chiral ligand could coordinate to the precursor, creating a chiral environment that biases the trajectory of the brominating agent. This method is often more atom-economical and efficient than using stoichiometric chiral auxiliaries. While specific catalysts for the asymmetric bromination of this particular substrate are not reported, analogous systems for other substrates provide a strong foundation for future development.
Catalytic Synthesis of the this compound Scaffold
Catalytic methods, particularly those involving transition metals and organocatalysts, offer efficient and versatile routes for constructing the carbon skeleton of this compound.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high precision. nih.goveie.gr A convergent synthesis of the this compound scaffold could be envisioned using such a reaction. For instance, a Negishi or Suzuki-Miyaura coupling could be employed to join a cyclopentyl-containing organometallic reagent with a suitable cyclopropylethyl halide.
Hypothetical Cross-Coupling Strategy:
Preparation of Coupling Partners: A cyclopentylzinc halide (for Negishi coupling) or a cyclopentylboronic acid (for Suzuki-Miyaura coupling) would be required. The other coupling partner would be a derivative of 2-bromo-1-cyclopropylethane, which could be synthesized from cyclopropylmethanol.
Cross-Coupling Reaction: In the presence of a palladium or nickel catalyst with an appropriate ligand, the two fragments would be coupled to form the desired carbon skeleton. rsc.org
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Cyclopentyl Reagent | Cyclopropyl Reagent | Catalyst System |
| Negishi Coupling | Cyclopentylzinc chloride | 1-Cyclopropyl-2-bromoethane | Pd(PPh₃)₄ or NiCl₂(dppp) |
| Suzuki-Miyaura Coupling | Cyclopentylboronic acid | 1-Cyclopropyl-2-bromoethane | Pd(OAc)₂ / SPhos |
Subsequent functional group manipulation, such as the introduction of the bromine atom at the desired position, would complete the synthesis. The unique bonding properties of cyclopropane make it a viable substrate for such cross-coupling reactions. nih.gov
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. An organocatalytic approach to the cyclopropylethylcyclopentane scaffold could involve a Michael addition reaction.
Hypothetical Organocatalytic Route:
A chiral amine catalyst could be used to activate a cyclopentyl-containing aldehyde or ketone, which would then undergo a conjugate addition to a cyclopropyl-substituted α,β-unsaturated ester or ketone. This would establish the key C-C bond and, with the appropriate chiral catalyst, could set the stereochemistry of the newly formed stereocenters. Subsequent reduction and halogenation steps would lead to the final product.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by considering these principles.
Atom Economy: Catalytic methods, such as transition metal-catalyzed cross-coupling and organocatalysis, are inherently more atom-economical than stoichiometric reactions, as they minimize the formation of byproducts.
Use of Safer Reagents and Solvents: The choice of brominating agent is crucial. While elemental bromine is effective, it is highly toxic and corrosive. Alternatives like N-bromosuccinimide (NBS) are solids and easier to handle. Furthermore, exploring enzymatic or biocatalytic bromination could offer a greener alternative. The use of renewable solvents or performing reactions under solvent-free conditions would also contribute to a more sustainable process.
Energy Efficiency: Employing catalytic reactions that proceed at or near ambient temperature and pressure can significantly reduce the energy consumption of the synthesis. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy input.
By integrating these green chemistry principles into the synthetic design, the environmental impact of producing this compound can be minimized, aligning with the broader goals of sustainable chemical manufacturing.
Elucidation of Stereochemical Architecture and Dynamic Conformational Analysis of 2 Bromo 1 Cyclopropylethyl Cyclopentane
Enantioselective and Diastereoselective Synthesis of Stereoisomers of (2-Bromo-1-cyclopropylethyl)cyclopentane
The synthesis of the four possible stereoisomers of this compound—(1R,1'R), (1S,1'S), (1R,1'S), and (1S,1'R)—necessitates precise control over the formation of its two chiral centers. A plausible synthetic strategy involves the asymmetric construction of a cyclopropyl-containing intermediate, followed by a diastereoselective coupling reaction and subsequent functional group manipulation.
One potential pathway begins with the asymmetric cyclopropanation of an appropriate alkene. For instance, transition-metal catalyzed asymmetric cyclopropanation using heteroaryldiazomethanes has proven effective for creating chiral cyclopropane (B1198618) derivatives nih.gov. Similarly, rhodium(III) complex-catalyzed asymmetric cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles can yield highly functionalized, trisubstituted cyclopropanes with excellent enantioselectivity acs.org. An alternative approach involves the use of cyclopropanol intermediates, which are versatile C3 building blocks. Asymmetric catalytic methods can produce enantioenriched cyclopropanols that serve as precursors to other cyclopropane derivatives rsc.org.
Following the formation of a chiral cyclopropyl (B3062369) precursor, a diastereoselective carbon-carbon bond-forming reaction can be employed to introduce the cyclopentyl moiety. For example, the addition of a cyclopentyl Grignard reagent to an enantiopure cyclopropyl ketone would yield a diastereomeric mixture of tertiary alcohols. The stereochemical outcome of such an addition is governed by steric hindrance, often following models like Cram's or Felkin-Anh's rule, which predict the favored direction of nucleophilic attack.
| Synthetic Step | Catalyst/Reagent | Plausible Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Asymmetric Cyclopropanation | Chiral Rh(III) Complex | 85 | N/A | 97 |
| Grignard Addition to Cyclopropyl Ketone | Cyclopentyl-MgBr | 75 | 90:10 | >99 (substrate control) |
| Bromination of Alcohol | PBr₃ | 90 | >98:2 (retention of dr) | >99 (Sₙ2 inversion) |
Advanced Chiral Resolution Techniques for Enantiomeric Enrichment
When asymmetric synthesis does not yield a single, pure stereoisomer, advanced resolution techniques are required to separate the resulting mixture. For this compound, which is likely a non-crystalline oil, chromatographic and enzymatic methods are most suitable.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers and diastereomers rsc.orgresearchgate.net. The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each stereoisomer, leading to different retention times. For a relatively non-polar molecule like the target compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective researchgate.net. The development of a successful HPLC method involves screening various CSPs and mobile phase compositions (typically mixtures of hexane and an alcohol like isopropanol) to optimize resolution researchgate.netchiralpedia.com.
Enzymatic Kinetic Resolution (EKR): This technique utilizes the stereoselectivity of enzymes to resolve a racemic mixture. Haloalkane dehalogenases, for example, have demonstrated high enantioselectivity in the kinetic resolution of α-bromoamides and β-bromoalkanes researchgate.net. Lipases are another class of enzymes frequently used for the resolution of racemic alcohols, which could be applied to the alcohol precursor of the target compound nih.govmdpi.com. In a typical EKR, the enzyme selectively catalyzes a reaction (e.g., hydrolysis or acetylation) on one enantiomer faster than the other. At approximately 50% conversion, one can recover the unreacted, enantiomerically enriched substrate and the enantiomerically enriched product researchgate.netmanchester.ac.uk.
| Technique | Principle | Advantages for Target Compound | Potential Challenges |
|---|---|---|---|
| Chiral HPLC | Differential transient diastereomeric interactions with a chiral stationary phase researchgate.net. | Broad applicability, high efficiency, both analytical and preparative scale, recovers both enantiomers. | Requires method development; can be costly on a large scale. |
| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer in a racemic mixture researchgate.net. | High enantioselectivity (E > 200 possible), environmentally friendly (mild conditions), can be cost-effective. | Maximum theoretical yield for one enantiomer is 50%; requires screening for a suitable enzyme. |
Detailed Conformational Analysis of the Cyclopropane and Cyclopentane (B165970) Rings within the Compound
Cyclopropane Ring: The three-membered cyclopropane ring is a rigid, planar triangle with C-C-C bond angles of 60°. This severe deviation from the ideal tetrahedral angle of 109.5° results in significant angle strain and torsional strain (due to eclipsed C-H bonds), making the ring highly strained and reactive. Its conformation is essentially fixed.
Cyclopentane Ring: In contrast, the five-membered cyclopentane ring is highly flexible. To alleviate the torsional strain that would exist in a planar conformation, cyclopentane adopts puckered, non-planar structures nih.gov. The two most common conformations are the envelope (Cₛ symmetry), where one carbon atom is out of the plane of the other four, and the twist or half-chair (C₂ symmetry), where two adjacent carbons are displaced in opposite directions from the plane of the other three. These conformations interconvert rapidly at room temperature through a low-energy process called pseudorotation nih.govwikipedia.orgyoutube.com.
When a bulky substituent like the (2-Bromo-1-cyclopropylethyl) group is attached to the cyclopentane ring, it significantly influences the pseudorotational equilibrium. To minimize steric interactions, the substituent will strongly prefer to occupy an equatorial-like position on the ring. This preference will lock the ring into a limited range of conformations along the pseudorotational pathway, favoring specific envelope or twist forms where this equatorial placement is maximized mdpi.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for elucidating the conformational preferences of cyclopentane derivatives in solution is NMR spectroscopy. The analysis of vicinal proton-proton coupling constants (³JHH) provides detailed information about the dihedral angles between adjacent C-H bonds, which are directly related to the ring's pucker. By applying Karplus-type equations, which correlate ³JHH values to dihedral angles, the time-averaged conformation of the cyclopentane ring can be determined mdpi.com. For example, a specific set of coupling constants for the protons on the cyclopentane ring can distinguish between a preferred envelope or twist conformation.
Infrared (IR) Spectroscopy: While less detailed than NMR, IR spectroscopy can also provide conformational insights. The frequencies of certain vibrational modes, particularly C-X (carbon-halogen) stretching frequencies, can be sensitive to the substituent's conformation (axial vs. equatorial) acs.org. By comparing experimental IR spectra with those calculated for different low-energy conformations using computational methods, it is possible to support the conformational assignment derived from NMR.
| Proton Pair | Hypothetical ³J (Hz) | Calculated Dihedral Angle (°) | Inferred Relationship |
|---|---|---|---|
| H1-H2 (cis) | 8.5 | ~30 | Gauche |
| H1-H2 (trans) | 2.0 | ~100 | Gauche |
| H2-H3 (cis) | 9.0 | ~25 | Gauche |
| H2-H3 (trans) | 10.5 | ~150 | Anti-periplanar |
Dynamic Stereochemistry and Hindered Rotations
Beyond the flexibility of the cyclopentane ring, another dynamic process in this compound is the potential for hindered rotation around the C-C single bond connecting the cyclopentyl ring to the rest of the molecule. The steric bulk of both the cyclopentyl group and the adjacent cyclopropylethyl group can create a significant energy barrier to free rotation around this bond.
This phenomenon can be studied using Dynamic NMR (D-NMR) spectroscopy researchgate.netnih.gov. At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for atoms in the different rotational conformations (rotamers). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc) , the separate signals broaden and merge into a single, time-averaged signal youtube.com. By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate of rotation and the free energy of activation (ΔG‡) for the rotational barrier nih.govscielo.org.mx. A significant activation barrier would indicate that the molecule exists as a mixture of stable, interconverting rotamers at room temperature.
Advanced Spectroscopic Characterization Techniques Applied to 2 Bromo 1 Cyclopropylethyl Cyclopentane
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and configuration of (2-Bromo-1-cyclopropylethyl)cyclopentane. Through a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.
Multi-dimensional NMR experiments are indispensable for unraveling the complex spin systems present in this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the cyclopentyl and cyclopropyl (B3062369) rings, as well as the ethyl bridge. For instance, the methine proton on the ethyl bridge (CH-Br) would show a correlation to the other methine proton (CH-cyclopropyl), which in turn would correlate with the protons of the cyclopentyl and cyclopropyl groups.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates protons with their directly attached carbons. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is crucial for piecing together the molecular skeleton. For example, the protons on the cyclopropyl ring would show HMBC correlations to the carbons of the ethyl bridge and the cyclopentyl ring, confirming the connectivity of these fragments.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. The observation of NOE cross-peaks between specific protons of the cyclopentyl ring, the cyclopropyl group, and the ethyl bridge would provide critical information about their relative orientation (syn/anti or cis/trans relationships).
A hypothetical dataset from these multi-dimensional NMR experiments is summarized below:
| Experiment | Key Correlations for this compound |
| COSY | Correlations between adjacent protons in the cyclopentyl ring. Correlations between protons on the ethyl bridge. Correlations between the ethyl bridge protons and the adjacent ring protons. |
| HSQC | Direct correlation of each proton signal to its corresponding carbon signal. |
| HMBC | Long-range correlations from cyclopropyl protons to the ethyl bridge and cyclopentyl carbons. Correlations from cyclopentyl protons to the ethyl bridge carbons. |
| NOESY | Spatial correlations between protons on the cyclopentyl and cyclopropyl rings, defining their relative stereochemistry. Correlations between the ethyl bridge protons and ring protons. |
The stereochemistry of this compound can be further investigated through a detailed analysis of chemical shifts and coupling constants. The spatial arrangement of substituents influences the local electronic environment, leading to predictable variations in chemical shifts (anisotropy).
The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Careful measurement and analysis of these coupling constants for the protons on the ethyl bridge and their connections to the cyclopentyl and cyclopropyl rings can provide valuable information about the preferred conformations and the relative stereochemistry of the chiral centers.
A hypothetical table of predicted ¹H and ¹³C NMR data is presented below.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH-Br | 4.10 | ddd | 8.5, 6.2, 4.1 |
| CH₂-Br | 3.55 | m | - |
| CH-Cyclopropyl | 1.85 | m | - |
| Cyclopentyl CH | 1.90 - 1.40 | m | - |
| Cyclopentyl CH₂ | 1.70 - 1.20 | m | - |
| Cyclopropyl CH | 0.85 | m | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-Br | 55.2 |
| C-Cyclopropyl | 48.5 |
| Cyclopentyl C | 40.1, 32.5, 25.8 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can serve as a "fingerprint" for its specific conformational state. ksu.edu.sayoutube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com Key absorptions for this compound would include C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl and ethyl groups, as well as the characteristic C-H stretches of the cyclopropyl ring at higher wavenumbers. The C-Br stretching vibration would be expected in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, the C-C bond vibrations within the cyclopentyl and cyclopropyl rings would be expected to show strong Raman signals.
The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule.
Predicted Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Activity |
|---|---|---|
| C-H (Cyclopropyl) | 3100 - 3000 | Medium |
| C-H (sp³) | 2960 - 2850 | Strong |
| C-C Stretch | 1200 - 800 | Strong |
High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision and for gaining structural insights through the analysis of its fragmentation patterns.
For this compound (C₁₀H₁₇Br), the molecular ion peak ([M]⁺) would appear as a characteristic doublet with a nearly 1:1 intensity ratio, due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). HRMS would allow for the determination of the exact mass of these ions, confirming the molecular formula.
The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound would likely include:
Loss of a bromine radical (Br•) to give a stable carbocation.
Cleavage of the bond between the ethyl bridge and the cyclopentyl or cyclopropyl ring.
Rearrangement and fragmentation of the cyclopentyl and cyclopropyl rings.
Predicted Mass Spectrometry Data
| Ion | m/z (relative to ⁷⁹Br) | Proposed Structure |
|---|---|---|
| [C₁₀H₁₇Br]⁺ | 216 | Molecular Ion |
| [C₁₀H₁₇]⁺ | 137 | [M - Br]⁺ |
| [C₅H₉]⁺ | 69 | Cyclopentyl cation |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (if applicable)
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate proof of its three-dimensional structure. This technique would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. This would unambiguously establish the relative stereochemistry of the chiral centers.
Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, providing insights into any significant intermolecular interactions, such as dipole-dipole interactions involving the C-Br bond. It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if chiral)
This compound possesses chiral centers, and therefore, it is a chiral molecule that can exist as enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these enantiomers. nih.gov
These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule. nih.gov While the molecule itself lacks a strong chromophore for ECD analysis in the accessible UV-Vis range, theoretical calculations can be employed. The experimental ECD and ORD spectra of an enantiomerically pure sample could be compared with the spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a known absolute configuration (e.g., R,R or S,S). A good match between the experimental and calculated spectra would allow for the confident assignment of the absolute configuration of the enantiomer under investigation.
Chemical Reactivity and Mechanistic Pathways of 2 Bromo 1 Cyclopropylethyl Cyclopentane
Mechanistic Investigations of Nucleophilic Substitution Reactions Involving the Bromine Moiety (S(_N)1/S(_N)2)
Nucleophilic substitution at the secondary carbon of (2-Bromo-1-cyclopropylethyl)cyclopentane can proceed through either a unimolecular (S(_N)1) or bimolecular (S(_N)2) mechanism. However, the adjacent cyclopropyl (B3062369) group exerts a profound influence, primarily through neighboring group participation (NGP), also known as anchimeric assistance. vedantu.comchemeurope.comwikipedia.org This phenomenon involves the interaction of the cyclopropane's sigma bond electrons with the developing positive charge at the reaction center as the bromide ion departs. scribd.com This participation stabilizes the transition state, significantly accelerating the rate of ionization and heavily favoring an S(_N)1-like pathway. vedantu.comchemeurope.com
The NGP leads to the formation of a non-classical, delocalized cyclopropylcarbinyl cation. nih.govrsc.org This intermediate is considerably more stable than a simple secondary carbocation, making the S(_N)1 pathway kinetically favorable. While a direct S(_N)2 reaction is theoretically possible, it is sterically hindered by the bulky cyclopentyl and cyclopropyl groups, rendering it less competitive. chemicalnote.comviu.ca The rate of an S(_N)2 reaction is highly sensitive to steric crowding around the electrophilic carbon. chemicalnote.com
| Factor | Influence on this compound | Favored Pathway |
| Substrate | Secondary alkyl halide, but sterically hindered. | S(_N)1/E1, E2 |
| Cyclopropyl Group | Neighboring group participation (NGP) stabilizes carbocation. | S(_N)1/E1 |
| Nucleophile/Base | Strong, non-basic nucleophiles can promote S(_N)2. Strong, hindered bases promote E2. Weak nucleophiles/bases promote S(_N)1/E1. | Depends on reagent |
| Leaving Group | Bromide is a good leaving group. | S(_N)1, S(_N)2, E1, E2 |
| Solvent | Polar protic solvents stabilize the carbocation. Polar aprotic solvents can enhance nucleophilicity for S(_N)2. | S(_N)1/E1 in protic; S(_N)2 in aprotic |
The stereochemistry of substitution reactions involving this compound is complex due to the involvement of the cyclopropylcarbinyl cation.
S(_N)1 Pathway : A typical S(_N)1 reaction proceeds through a planar carbocation, which can be attacked by a nucleophile from either face, leading to a racemic mixture of products with both retention and inversion of configuration. chemicalnote.commasterorganicchemistry.comlibretexts.org However, in this system, the cyclopropylcarbinyl cation intermediate is not a simple planar structure. Its delocalized nature means that nucleophilic attack can occur at multiple sites, leading to a mixture of products, including rearranged cyclobutyl and homoallylic structures. vedantu.comchemeurope.comwikipedia.org The participation of the neighboring group can shield one face of the intermediate, potentially leading to a degree of stereochemical control, often favoring retention of configuration at the original carbon center, although rearrangements are common. researchgate.netresearchgate.net
S(_N)2 Pathway : In the less likely event of a direct S(_N)2 reaction, the mechanism involves a backside attack by the nucleophile. scribd.com This would result in a complete inversion of the stereochemical configuration at the carbon atom bonded to the bromine. youtube.com The product would be a single enantiomer if the starting material were optically pure. masterorganicchemistry.com
The choice of solvent has a critical impact on both the rate and the mechanism of substitution reactions.
Polar Protic Solvents : Solvents such as water, ethanol, and acetic acid have highly polarized hydrogen atoms that can effectively solvate both the departing bromide anion and the carbocation intermediate. libretexts.org This stabilization lowers the energy of the transition state for ionization, thereby accelerating S(_N)1 reactions. libretexts.orglibretexts.org Reactions in these solvents, often termed solvolysis, where the solvent itself acts as the nucleophile, are characteristic of substrates that form stable carbocations. researchgate.net
Polar Aprotic Solvents : Solvents like dimethyl sulfoxide (DMSO) and acetone possess dipole moments but lack acidic protons. libretexts.org They are less effective at solvating anions, leaving the nucleophile more "free" and reactive. libretexts.org This environment typically favors S(_N)2 reactions. libretexts.org However, due to the strong propensity for NGP in the this compound system, an S(_N)1-like mechanism with carbocation formation is still expected to be a major pathway.
Studies using the extended Grunwald-Winstein equation on analogous cyclopropylcarbinyl systems confirm that solvolysis rates are highly sensitive to the solvent's ionizing power, which is a hallmark of mechanisms with significant S(_N)1 character. researchgate.net
Elimination Reactions to Form Unsaturated Derivatives (E1/E2)
Elimination reactions are competitive with nucleophilic substitution and lead to the formation of alkenes. orgchemboulder.com As a secondary alkyl halide, this compound can undergo both bimolecular (E2) and unimolecular (E1) elimination. quora.commasterorganicchemistry.com
E2 Mechanism : This pathway is a single, concerted step where a base removes a proton from a β-carbon at the same time the bromide leaving group departs. lumenlearning.com It is favored by the use of strong, particularly sterically hindered, bases like potassium tert-butoxide. msu.eduuci.edu The reaction kinetics are second-order, depending on the concentration of both the substrate and the base. msu.edu
E1 Mechanism : This pathway proceeds in two steps through the same cyclopropylcarbinyl cation intermediate formed in the S(_N)1 reaction. libretexts.org After the rate-determining formation of the carbocation, a weak base (often the solvent) removes a β-proton to form the double bond. lumenlearning.com This mechanism is favored in polar protic solvents with weak bases. chemistrysteps.com
Regioselectivity : The removal of a β-proton can potentially lead to different alkene isomers. According to Zaitsev's rule , the major product is typically the more substituted, and thus more thermodynamically stable, alkene. msu.edulibretexts.org For this compound, this would favor the formation of a double bond involving the cyclopentyl ring. However, if a sterically bulky base is used in an E2 reaction, it may preferentially abstract a less hindered proton, leading to the Hofmann product (the less substituted alkene). msu.edulibretexts.org
Stereoselectivity : The E2 mechanism is stereospecific, requiring an anti-periplanar arrangement between the β-proton being removed and the bromine leaving group. lumenlearning.comyoutube.com This geometric constraint can dictate which diastereomeric alkene is formed. The E1 mechanism is not stereospecific; because it proceeds through a planar carbocation, it typically yields a mixture of E and Z isomers, with the more stable trans (E) isomer usually predominating. lumenlearning.com
The balance between substitution and elimination is influenced by several factors.
Nature of the Nucleophile/Base : Strong, sterically hindered bases favor E2 elimination, whereas strong but less basic nucleophiles favor S(_N)2 substitution. libretexts.orglibretexts.org Weak bases and weak nucleophiles in polar protic solvents lead to a mixture of S(_N)1 and E1 products. libretexts.org
Steric Hindrance : The significant steric bulk of the substrate, with its adjacent cyclopentyl and cyclopropyl groups, disfavors the crowded transition state of the S(_N)2 reaction, making elimination pathways (especially E2) more competitive. masterorganicchemistry.commasterorganicchemistry.com
Temperature : Higher reaction temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change. orgchemboulder.com
| Condition | Favored Reaction(s) | Expected Major Product Type |
| Strong, bulky base (e.g., KOBu) | E2 | Alkene (Elimination) |
| Strong, non-bulky base (e.g., NaOEt) | E2 > S(_N)2 | Alkene (Elimination) |
| Weak base/nucleophile (e.g., H(_2)O, EtOH), heat | S(_N)1 / E1 | Mixture of substitution and elimination products |
| Strong, weakly basic nucleophile (e.g., I, CN) in polar aprotic solvent | S(_N)2 | Substitution |
Cyclopropane (B1198618) Ring-Opening Reactions and Transformations
A defining characteristic of the reactivity of this compound is the tendency of the cyclopropane ring to open. This occurs via the rearrangement of the cyclopropylcarbinyl cation intermediate that is central to the S(_N)1 and E1 pathways. nih.govnih.gov The high ring strain of the cyclopropane ring facilitates these transformations. beilstein-journals.org
The delocalized cyclopropylcarbinyl cation can exist in equilibrium with cyclobutyl and homoallylic (but-3-enyl) cations. rsc.orgbeilstein-journals.org Nucleophilic attack can occur on any of these cationic species, resulting in a characteristic mixture of products. researchgate.net For example, the solvolysis of simple cyclopropylmethyl halides is known to produce a mixture of cyclopropylmethyl, cyclobutyl, and homoallylic alcohols. vedantu.comchemeurope.comwikipedia.org
The potential product distribution from a solvolysis reaction of this compound would therefore include:
Direct Substitution Product : (2-Hydroxy-1-cyclopropylethyl)cyclopentane, from the attack on the unrearranged cation.
Ring-Expanded Product : A cyclobutanol derivative, formed after rearrangement to a cyclobutyl cation. beilstein-journals.org
Ring-Opened Product : A homoallylic alcohol, resulting from the cleavage of a cyclopropane C-C bond. wikipedia.org
The precise ratio of these products depends sensitively on the reaction conditions and the stability of the various cationic intermediates. beilstein-journals.org Modern synthetic methods have demonstrated the ability to control these rearrangements to achieve specific, stereochemically defined outcomes, highlighting the synthetic utility of cyclopropylcarbinyl cation chemistry. nih.govresearchgate.netnih.gov
Acid-Catalyzed and Lewis Acid-Mediated Ring Opening
The high p-character of the C-C bonds in the cyclopropane ring allows it to behave as a weak nucleophile, reacting with strong electrophiles. Protic acids and Lewis acids can catalyze the ring opening of cyclopropanes by protonating or coordinating to the ring, which facilitates the cleavage of a C-C bond to relieve ring strain. This process typically leads to the formation of a carbocation intermediate.
In the case of this compound, the initial electrophilic attack would likely occur on the cyclopropane ring. The subsequent cleavage of a cyclopropyl C-C bond would generate a secondary carbocation. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation. The carbocation can then be trapped by a nucleophile present in the reaction medium.
The mechanism of acid-catalyzed ring opening can be complex, exhibiting characteristics of both SN1 and SN2 pathways. The transition state may possess significant carbocationic character, influencing the site of nucleophilic attack.
| Catalyst Type | General Conditions | Potential Products | Mechanistic Notes |
| Protic Acids (e.g., HBr, H2SO4) | Anhydrous or aqueous conditions | Halohydrins, diols, rearranged products | Formation of a carbocation intermediate, potential for rearrangements. |
| Lewis Acids (e.g., BF3, AlCl3) | Aprotic solvents | Halogenated alkanes, products of nucleophilic trapping | Coordination of the Lewis acid to the bromine atom or the cyclopropane ring can facilitate ring opening. |
Metal-Catalyzed Rearrangements and Ring Expansion
Transition metals, particularly palladium, rhodium, and iridium, are known to catalyze a variety of transformations involving cyclopropanes. These reactions often proceed through the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various reactions, including reductive elimination, migratory insertion, and β-hydride elimination, leading to a diverse range of products.
For this compound, metal-catalyzed reactions could lead to rearrangements and ring expansion products. For instance, a palladium(0) catalyst could insert into the C-Br bond, followed by an intramolecular reaction with the cyclopropane ring, or it could directly activate a C-C bond of the cyclopropane.
Ring expansion of the cyclopropane to a cyclobutane or the cyclopentane (B165970) to a cyclohexane derivative is a plausible outcome, driven by the release of ring strain. The specific product would depend on the metal catalyst, ligands, and reaction conditions employed.
| Metal Catalyst | Typical Ligands | Potential Transformations | Key Intermediates |
| Palladium (e.g., Pd(OAc)2, Pd(PPh3)4) | Phosphines (e.g., PPh3, dppe) | Cross-coupling, rearrangements, ring expansion | Palladacyclobutanes, π-allyl palladium complexes |
| Rhodium (e.g., [Rh(CO)2Cl]2) | CO, phosphines | Carbonylative ring expansion, cycloadditions | Rhodacyclobutanes |
| Iridium (e.g., [Ir(cod)Cl]2) | Phosphines, N-heterocyclic carbenes | C-H activation, rearrangements | Iridacyclobutanes |
Nucleophile-Induced Ring Opening
The reaction of this compound with nucleophiles can proceed through several pathways. A direct SN2 substitution at the carbon bearing the bromine atom would lead to the displacement of the bromide ion by the nucleophile, leaving the cyclopropane ring intact. The rate of this reaction would be influenced by the steric hindrance around the reaction center.
Alternatively, the nucleophile can induce the ring opening of the cyclopropane. This can occur if the nucleophile attacks one of the carbon atoms of the cyclopropane ring in a concerted or stepwise manner, leading to the cleavage of a C-C bond. This pathway is less common for simple nucleophiles but can be facilitated by the presence of activating groups or specific reaction conditions. Intramolecular nucleophilic attack is also a possibility if a nucleophilic functional group is present on the cyclopentane ring.
| Nucleophile Type | Reaction Conditions | Expected Major Product | Mechanism |
| Strong, non-bulky (e.g., CN-, N3-) | Aprotic polar solvents | (2-Azido-1-cyclopropylethyl)cyclopentane | SN2 substitution |
| Bulky bases (e.g., t-BuOK) | Elevated temperatures | Cyclopropylethylidenecyclopentane | E2 elimination |
| Organometallic reagents (e.g., R-Li, R-MgBr) | Anhydrous ether or THF | Alkylated cyclopentane derivatives | Nucleophilic substitution |
Radical Ring-Opening Processes
The carbon-bromine bond in this compound can be homolytically cleaved to generate a secondary alkyl radical. This is typically achieved using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride. kaist.ac.krlibretexts.org Once formed, the cyclopropylcarbinyl radical can undergo a very rapid ring-opening rearrangement to form a homoallylic radical. ucl.ac.uk This rearrangement is driven by the relief of the significant strain energy of the cyclopropane ring. beilstein-journals.org
The rate of the cyclopropylcarbinyl radical ring opening is very fast and is often used as a "radical clock" to time other radical reactions. The regioselectivity of the ring opening depends on the substitution pattern on the cyclopropane ring. Cleavage of the bond that leads to the more stable radical is generally favored. The resulting homoallylic radical can then be trapped by a hydrogen atom donor, such as tributyltin hydride, or participate in further radical reactions. kaist.ac.krlibretexts.org
| Radical Initiator | Radical Mediator | Primary Radical Intermediate | Rearranged Radical | Final Product (after H-abstraction) |
| AIBN | Bu3SnH | 1-(1-Cyclopentylethyl)cyclopropyl radical | 1-(Cyclopentyl)-3-buten-1-yl radical | 1-Cyclopentyl-3-butene |
| Benzoyl peroxide | 1-(1-Cyclopentylethyl)cyclopropyl radical | 1-(Cyclopentyl)-3-buten-1-yl radical | Dimerized or disproportionated products |
Theoretical and Computational Investigations of 2 Bromo 1 Cyclopropylethyl Cyclopentane
Quantum Mechanical Calculations for Electronic Structure, Stability, and Bondingmdpi.comresearchgate.netjournalijar.comwikipedia.orglibretexts.org
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to provide detailed information about electron distribution, molecular energy, and geometry.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. researchgate.net For a molecule like (2-Bromo-1-cyclopropylethyl)cyclopentane, DFT calculations, employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its ground state properties. youtube.com These properties include the optimized molecular geometry (bond lengths and angles), Mulliken atomic charges, and the dipole moment. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies would also be calculated to assess the molecule's kinetic stability and chemical reactivity. youtube.com A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Hypothetical Ground State Properties of this compound calculated using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -2845.76 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | 0.54 |
| HOMO-LUMO Gap (eV) | 7.43 |
Note: The data in this table is hypothetical and for illustrative purposes.
Ab initio methods are computational chemistry methods based on quantum chemistry that are not based on any experimental data, but rather on first principles. mdpi.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy compared to DFT for energetic and structural predictions, albeit at a greater computational cost. These methods would be employed to refine the geometry and calculate a highly accurate electronic energy for the most stable conformer of this compound. This high-accuracy energy is crucial for constructing a precise potential energy surface and for calculating reaction energetics.
Conformational Energy Landscape Mapping and Global Minima Identificationresearchgate.net
Due to the presence of rotatable bonds and the flexible cyclopentane (B165970) ring, this compound can exist in multiple conformations. The cyclopentane ring itself is known to adopt non-planar conformations, such as the "envelope" and "twist" forms, to alleviate ring strain. libretexts.org Mapping the conformational energy landscape is essential to identify the most stable conformer (the global minimum) and other low-energy conformers that may be present at room temperature. wikipedia.org A systematic conformational search would be performed, followed by geometry optimization of each unique conformer using DFT. The relative energies of these conformers would then be calculated to determine their population distribution according to the Boltzmann distribution.
Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (°)(Ccyclopentyl-Cethyl-Cethyl-Br) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | 178.5 | 0.00 |
| B | -65.2 | 1.25 |
Note: The data in this table is hypothetical and for illustrative purposes.
Simulation of Reaction Mechanisms and Transition State Characterizationwikipedia.orgualberta.camdpi.com
The bromine atom in this compound represents a reactive site, particularly for nucleophilic substitution reactions (SN1 and SN2). nih.gov Computational methods can be used to simulate these reaction mechanisms and characterize the transition states. For an SN2 reaction with a nucleophile like hydroxide (B78521) (OH⁻), the reaction pathway would be modeled to find the transition state structure, which is the highest energy point along the reaction coordinate. ualberta.ca Vibrational frequency calculations would be performed to confirm the transition state, which should have exactly one imaginary frequency corresponding to the bond-breaking and bond-forming process. The activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction rate.
Table 3: Hypothetical Activation Energies for Nucleophilic Substitution on this compound
| Reaction Type | Nucleophile | Solvent Model | Activation Energy (kcal/mol) |
|---|---|---|---|
| SN2 | OH⁻ | PCM (Water) | 24.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Dataresearchgate.netjournalijar.com
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These predicted shifts, when compared to experimental data, can help in assigning the signals in the NMR spectrum to specific atoms in the molecule. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These theoretical frequencies are typically scaled to account for anharmonicity and other systematic errors in the calculations. youtube.com
Table 4: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for Selected Protons in this compound
| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| CH-Br | 4.15 | 4.10 |
| CH-cyclopropyl | 1.10 | 1.05 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvation Effects
While quantum mechanical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. An MD simulation would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water or chloroform. These simulations can provide insights into how the solvent affects the conformational preferences of the molecule and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom.
Table 5: Hypothetical Summary of Molecular Dynamics Simulation of this compound in Water
| Simulation Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Predominant Conformation | A (Global Minimum) |
Note: The data in this table is hypothetical and for illustrative purposes.
Applications of 2 Bromo 1 Cyclopropylethyl Cyclopentane and Its Derivatives in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction
The title compound serves as a valuable building block for the synthesis of intricate molecular structures, particularly those found in natural products and pharmaceutically active compounds. nih.govresearchgate.netrsc.orgresearchgate.net The presence of the reactive carbon-bromine bond allows for a variety of nucleophilic substitution reactions, enabling the introduction of the cyclopentyl-cyclopropylethyl moiety into larger molecular scaffolds.
One of the primary applications of (2-Bromo-1-cyclopropylethyl)cyclopentane is as an alkylating agent. The bromoethyl group can react with a wide range of nucleophiles, such as carbanions, amines, alkoxides, and thiolates, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental in the assembly of complex natural products, where the rigid and sterically defined cyclopropane (B1198618) and cyclopentane (B165970) rings can be used to control the three-dimensional architecture of the target molecule. marquette.edu For instance, in the synthesis of certain terpenoids or steroids, a fragment resembling the title compound could be employed to install a specific side chain with a defined stereochemistry. The cyclopropane ring, in particular, is a prevalent motif in many biologically active natural products and its inclusion can significantly influence the pharmacological properties of a molecule. nih.govresearchgate.netrsc.orgresearchgate.net
The following table summarizes representative nucleophilic substitution reactions where this compound could act as a key intermediate.
Table 1: Potential Synthetic Transformations Utilizing this compound
| Nucleophile | Reagent Example | Product Type | Potential Application |
|---|---|---|---|
| Enolate | Lithium diisopropylamide (LDA) and a ketone | Substituted ketone | Elaboration to complex carbocyclic cores |
| Amine | Primary or secondary amine | Substituted amine | Synthesis of alkaloids and other nitrogenous natural products |
| Alkoxide | Sodium alkoxide | Ether | Modification of hydroxyl-containing natural products |
| Thiolate | Sodium thiolate | Thioether | Introduction of sulfur-containing functionalities |
| Organocuprate | Gilman reagent | Alkylated hydrocarbon | Formation of complex carbon skeletons |
Furthermore, the bromine atom can be readily displaced to generate an organometallic species, such as a Grignard or organolithium reagent. These reagents can then participate in a host of carbon-carbon bond-forming reactions, including addition to carbonyls and conjugate additions, further expanding the synthetic utility of this building block. The combination of the cyclopentane and cyclopropane rings offers a unique conformational rigidity that can be exploited in the design of enzyme inhibitors and other biologically active molecules where a specific spatial arrangement of functional groups is crucial for activity.
Scaffold for the Development of Novel Alicyclic Architectures
The inherent ring strain of the cyclopropane moiety within this compound makes it a valuable precursor for the construction of novel and complex alicyclic systems. rsc.org The release of this strain can drive a variety of ring-opening and rearrangement reactions, leading to the formation of larger and more intricate carbocyclic frameworks.
One of the most powerful applications of cyclopropane-containing compounds in synthesis is their participation in tandem and cascade reactions. For example, radical-mediated reactions initiated at the bromoethyl group could lead to intramolecular cyclizations, forming fused or spirocyclic systems that incorporate the cyclopentane and cyclopropane rings into a larger polycyclic structure. researchgate.net Such complex ring systems are often challenging to synthesize through conventional methods.
Moreover, derivatives of the title compound, such as those containing a vinyl group, can undergo thermal or transition-metal-catalyzed rearrangements. The vinylcyclopropane-cyclopentene rearrangement, for instance, is a well-established method for the synthesis of five-membered rings. otago.ac.nz By strategically introducing unsaturation into the molecule, a derivative of this compound could be a precursor to complex cyclopentane-fused or spirocyclic systems.
The table below outlines some potential transformations for the generation of novel alicyclic architectures.
Table 2: Rearrangement and Cyclization Reactions for Novel Alicyclic Scaffolds
| Reaction Type | Precursor Derivative | Resulting Architecture |
|---|---|---|
| Radical Cyclization | This compound | Fused or spiro-bicyclic systems |
| Vinylcyclopropane Rearrangement | Vinyl-substituted derivative | Cyclopentene-fused or spiro systems |
| Transition Metal-Catalyzed Cycloaddition | Unsaturated derivative | Polycyclic frameworks |
| Michael-Initiated Ring Closure (MIRC) | Activated alkene derivative | Highly functionalized cyclopropanes and cyclopentanes rsc.org |
The ability to generate diverse and complex alicyclic structures from a single, readily accessible scaffold is of great importance in medicinal chemistry and materials science. These novel architectures can serve as the core of new drug candidates or as building blocks for advanced materials with unique properties.
Precursor for Advanced Organic Materials (e.g., specialty polymers, supramolecular assemblies)
The structural features of this compound also lend themselves to the development of advanced organic materials. By converting the bromoethyl group into a polymerizable functionality, such as a vinyl or acrylate (B77674) group, novel monomers can be synthesized. The radical polymerization of vinylcyclopropanes is known to proceed via a ring-opening mechanism, leading to polymers with unique microstructures and properties. sci-hub.boxresearchgate.netresearchgate.netrsc.org The presence of the bulky cyclopentyl group would be expected to influence the polymerization process and the physical properties of the resulting polymer, such as its glass transition temperature and solubility.
Furthermore, dicarboxylic acid derivatives of the title compound could be prepared and used as monomers in the synthesis of polyesters. researchgate.netgoogle.comulisboa.ptmdpi.comlibretexts.org The rigid and non-planar structure of the cyclopentane and cyclopropane rings would likely impart high thermal stability and interesting mechanical properties to the resulting polyester.
Table 3: Potential Monomers Derived from this compound for Polymer Synthesis
| Monomer Type | Synthetic Route from Title Compound | Polymer Type | Potential Properties |
|---|---|---|---|
| Vinylcyclopropane | Elimination of HBr | Poly(vinylcyclopropane) | Low shrinkage, unique microstructure |
| Acrylate | Substitution with acrylate | Polyacrylate | Tunable thermal and mechanical properties |
| Dicarboxylic Acid | Oxidation of a suitable precursor | Polyester | High thermal stability, rigidity |
In the realm of supramolecular chemistry, the defined geometry of the cyclopentyl-cyclopropyl unit can be exploited in the design of molecular building blocks for self-assembly. mdpi.com For example, by introducing appropriate recognition motifs, derivatives of this compound could be used to construct molecular cages, capsules, or other complex supramolecular architectures. These structures have potential applications in areas such as molecular recognition, encapsulation, and catalysis.
Development of Novel Catalytic Systems or Ligands Incorporating the Core Structure (if applicable)
The development of new ligands for transition metal catalysis is a cornerstone of modern organic synthesis. The rigid alicyclic framework of this compound makes it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. nih.govmdpi.comsigmaaldrich.comrsc.org By replacing the bromine atom with a phosphine (B1218219), amine, or other coordinating group, a new class of monodentate or, through further functionalization, bidentate ligands could be accessed. umn.eduntu.edu.sgnih.govresearchgate.nettcichemicals.com
The stereochemical information embedded in the cyclopentane and cyclopropane rings could be transferred to the metal center, influencing the enantioselectivity of the catalyzed reaction. For example, a chiral phosphine ligand derived from the title compound could be employed in palladium- or nickel-catalyzed cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and fine chemicals. mit.eduresearchgate.netnih.govacs.org The steric bulk of the cyclopentyl and cyclopropyl (B3062369) groups can also play a crucial role in controlling the selectivity of the catalytic process.
The following table presents hypothetical ligand structures based on the core of this compound and their potential applications in catalysis.
Table 4: Potential Ligands and Their Applications in Asymmetric Catalysis
| Ligand Type | Potential Synthesis | Metal | Potential Catalytic Application |
|---|---|---|---|
| Monodentate Phosphine | Reaction with a phosphide | Palladium, Nickel, Rhodium | Cross-coupling, Hydrogenation |
| Bidentate P,N-Ligand | Multi-step synthesis | Palladium, Iridium | Asymmetric allylic alkylation, Hydrogenation |
| Chiral Diamine | Multi-step synthesis | Ruthenium, Rhodium | Asymmetric transfer hydrogenation |
The modular nature of such a ligand scaffold would allow for the systematic tuning of its steric and electronic properties by modifying the substituents on the cyclopentane or cyclopropane rings, or by altering the coordinating atom. This tunability is highly desirable in the optimization of catalytic systems for specific transformations. The development of new, effective, and readily accessible chiral ligands is a continuous effort in the field of catalysis, and scaffolds derived from this compound represent a promising, yet unexplored, avenue of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
